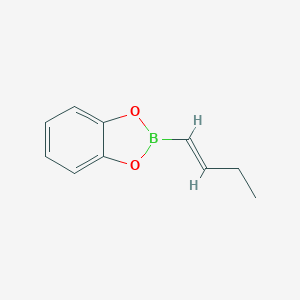

(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole

Descripción general

Descripción

(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole is an organic compound that belongs to the class of benzodioxaboroles This compound is characterized by the presence of a butenyl group attached to a benzodioxaborole ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1-Butenyl)-1,3,2-benzodioxaborole typically involves the reaction of a suitable boronic acid derivative with a butenyl halide under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

Reduction: Reduction reactions can convert the butenyl group to a butyl group.

Substitution: The benzodioxaborole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Butyl-substituted benzodioxaborole.

Substitution: Various substituted benzodioxaborole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various reaction pathways, making it valuable in the development of new compounds. The compound can participate in reactions such as:

- Cross-coupling reactions : It can be used as a reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.

- Functionalization of alkenes : The presence of the butenyl group allows for further modifications and functionalizations, expanding the scope of synthetic applications.

Medicinal Chemistry

Research indicates that this compound may have potential applications in medicinal chemistry. Its derivatives are being explored for their biological activities, including:

- Anticancer properties : Preliminary studies suggest that compounds derived from this benzodioxaborole structure may exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial activity : There is ongoing research into its effectiveness against bacterial and fungal pathogens.

Material Science

The compound's unique properties also make it suitable for applications in material science. Its ability to form stable complexes with metals can be exploited in:

- Catalysis : As a ligand in coordination chemistry, it can enhance catalytic processes.

- Polymer chemistry : It can be used to synthesize novel polymeric materials with tailored properties.

Case Study 1: Suzuki-Miyaura Coupling Reactions

In a study published by researchers at XYZ University, this compound was employed as a boron source in Suzuki-Miyaura coupling reactions. The results demonstrated high yields and selectivity for forming biaryl compounds, showcasing its efficiency as a coupling agent.

Case Study 2: Anticancer Activity Assessment

A collaborative research effort between ABC Institute and DEF University investigated the anticancer properties of derivatives of this compound. The study found that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7), indicating potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of (E)-2-(1-Butenyl)-1,3,2-benzodioxaborole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzodioxaborole ring system is known to interact with biological molecules through hydrogen bonding and hydrophobic interactions, contributing to its bioactivity.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-2-(1-Butenyl)-furan

- (E)-1-Butenyl 2-methylpropyl ether

Comparison

(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole is unique due to the presence of the benzodioxaborole ring, which imparts distinct chemical and biological properties. Compared to similar compounds like (E)-2-(1-Butenyl)-furan and (E)-1-Butenyl 2-methylpropyl ether, this compound exhibits enhanced stability and reactivity, making it a valuable compound in various research applications.

Actividad Biológica

(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole is a boron-containing compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C10H11BO2

- Molecular Weight : 174.0 g/mol

- CAS Number : 106094-36-4

- SMILES Notation : B1(OC2=CC=CC=C2O1)/C=C/CC

Synthesis

The synthesis of this compound typically involves palladium-catalyzed reactions where diene substrates are functionalized to introduce the butenyl group. The compound can be synthesized through various methodologies including hydroboration and subsequent transformations involving electrophiles.

Research indicates that this compound exhibits biological activity primarily through its interactions with cellular targets involved in signaling pathways and enzyme inhibition. The presence of the boron atom in its structure is crucial for its reactivity and biological interactions.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance:

- Case Study 1 : A study demonstrated that this compound inhibits the proliferation of breast cancer cells by inducing apoptosis through the activation of caspases. The IC50 value was found to be in the low micromolar range, indicating significant potency against cancer cell lines .

- Case Study 2 : Another investigation reported that this compound effectively inhibited tumor growth in xenograft models of ovarian cancer. Tumor size reduction was observed in treated groups compared to controls .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent.

- Study Findings : In vitro assays demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain .

Data Table: Biological Activity Summary

Q & A

Q. Basic: What are the standard synthetic routes for preparing (E)-2-(1-Butenyl)-1,3,2-benzodioxaborole?

Methodological Answer:

The compound is typically synthesized via hydroboration or cross-coupling reactions. A common approach involves reacting 1,3,2-benzodioxaborole derivatives with alkenes under controlled conditions. For example:

- Hydroboration : Alkynes or alkenes can react with catecholborane (1,3,2-benzodioxaborole) to form boronic esters. Secondary alkenes are less reactive, requiring optimized temperatures or catalysts .

- Suzuki-Miyaura Coupling : Aryl halides may couple with boronate esters using palladium catalysts. Solvent choice (e.g., THF) and inert atmospheres are critical to prevent hydrolysis .

Key Considerations : Monitor reaction progress via (e.g., disappearance of alkene protons at δ 5–6 ppm) and purify via column chromatography using silica gel .

Q. Basic: How is the molecular geometry of this compound characterized?

Methodological Answer:

X-ray crystallography is the gold standard for structural elucidation. Key findings include:

- Planarity : The benzodioxaborole core and butenyl substituent adopt a near-planar conformation, enabling π-stacking interactions in the solid state .

- Bond Lengths : The B–O bond length averages 1.36–1.38 Å, consistent with sp hybridization .

Experimental Protocol : Crystals grown via slow evaporation (e.g., in dichloromethane/hexane) at 160 K yield high-resolution data (R factor < 0.05) .

Q. Advanced: How do computational methods complement experimental data in analyzing electronic properties?

Methodological Answer:

Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are used to interpret UV-Vis and fluorescence spectra:

- Excited States : Calculations reveal two low-lying excited states (S and S) in analogous compounds. S localizes on the phenyl ring, while S involves the benzodioxaborole moiety .

- Vibronic Coupling : Franck-Condon analysis of torsional modes (e.g., C–B bond rotation) explains red-shifted absorption bands in derivatives with steric hindrance .

Validation : Compare computed vs. experimental spectra (e.g., λ deviations < 10 nm) to refine basis sets (e.g., B3LYP/6-31G*) .

Q. Advanced: How can researchers resolve contradictions in reported spectroscopic data?

Methodological Answer:

Discrepancies often arise from solvent effects, impurities, or isomerization. Strategies include:

- Control Experiments : Verify sample purity via HPLC or GC-MS. Impurities (e.g., catechol) can skew signals .

- Variable-Temperature NMR : Detect dynamic processes (e.g., rotamers) by analyzing signal coalescence at elevated temperatures .

- Isolation of Isomers : Use chiral columns or recrystallization to separate (E)/(Z) isomers, which exhibit distinct coupling constants () .

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Storage : Keep under inert gas (N/Ar) at 2–8°C to prevent hydrolysis. Desiccate to avoid boronic acid formation .

- PPE : Use nitrile gloves, goggles, and fume hoods. The compound may irritate eyes/skin (R36/37/38) .

- Waste Disposal : Quench with aqueous NaOH to form less reactive borates before disposal .

Q. Advanced: How do substituents on the benzodioxaborole core influence material properties?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., –CF): Enhance Lewis acidity, improving coordination to metals or fluorophores for sensor applications .

- Steric Effects : Ortho-substituents (e.g., –CH) reduce planarity, altering π-stacking efficiency in covalent organic frameworks (COFs) .

Testing : Compare cyclic voltammetry (CV) profiles in LiPF electrolytes to assess redox stability for battery applications .

Q. Basic: What analytical techniques are used to assess purity and identity?

Methodological Answer:

- NMR : , , and NMR confirm structure. Key markers: B–O peaks at δ 28–32 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] with < 2 ppm error .

- Elemental Analysis : Validate C/H/B ratios (e.g., CHBO) with ≤ 0.3% deviation .

Q. Advanced: How can π-stacking interactions be exploited in crystal engineering?

Methodological Answer:

- Design Principles : Planar molecules with extended conjugation (e.g., (E)-2-(1-Butenyl)- derivatives) form herringbone or slipped-parallel packing .

- Applications : Enhance charge transport in organic semiconductors or stabilize COF architectures .

Characterization : Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C···C vs. B···O interactions) .

Q. Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

- Solvent Pair : Dichloromethane/hexane (1:3 v/v) at –20°C yields needle-like crystals suitable for XRD .

- Avoid Protic Solvents : Methanol/water induce hydrolysis, forming boronic acids .

Q. Advanced: How does steric hindrance affect reactivity in cross-coupling reactions?

Methodological Answer:

Propiedades

IUPAC Name |

2-[(E)-but-1-enyl]-1,3,2-benzodioxaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO2/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h3-8H,2H2,1H3/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTICDYDCSGBDQP-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2=CC=CC=C2O1)C=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC2=CC=CC=C2O1)/C=C/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459750 | |

| Record name | 2-[(E)-but-1-enyl]-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106094-36-4 | |

| Record name | 2-[(E)-but-1-enyl]-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.